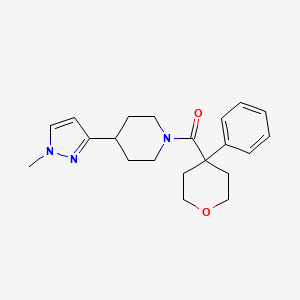

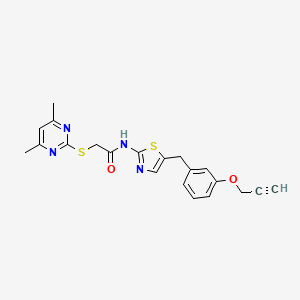

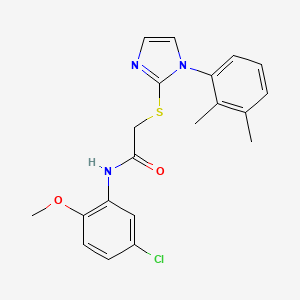

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperidine ring, and a tetrahydropyran ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent . The reaction was carried out under DIPEA/DMF at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum showed strong, sharp peaks corresponding to the carbonyl group of the coumarin ring and the NH group . The NMR spectrum provided information about the chemical environment of the hydrogen and carbon atoms .科学的研究の応用

Molecular Interactions and Pharmacophore Models

Molecular interactions of pyrazole derivatives with cannabinoid receptors highlight the complex interplay between different molecular conformations and receptor binding. A study focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor provides insight into the conformational preferences and steric binding interactions, proposing the importance of specific substituents for antagonist activity and suggesting a model for understanding receptor-ligand interactions (Shim et al., 2002).

Structural Analogues and Isomorphism

Isomorphism in pyrazole derivatives, as observed in methyl- and chloro-substituted small heterocyclic analogues, underscores the relevance of substituent exchange in determining the molecular structure and potential pharmacophore adjustments. This aspect is crucial for drug design, where subtle changes can impact biological activity and receptor binding affinity (Rajni Swamy et al., 2013).

Antimicrobial and Phytotoxic Screening

The synthesis and characterization of 1-aryloyl-3,5-diarylpurazoline derivatives have been explored for their antimicrobial and phytotoxic potentials. These studies highlight the diverse biological activities of pyrazoline derivatives, suggesting their utility in developing new antimicrobial agents and understanding their mechanisms of action (Mumtaz et al., 2015).

Anticancer and Antimicrobial Activities

The development of novel pyrazole derivatives with various substituents has been targeted for their potential anticancer and antimicrobial activities. Synthesis and evaluation of these compounds provide a basis for identifying new therapeutic agents with improved efficacy against cancer and microbial infections, highlighting the importance of chemical modifications for enhanced biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyrazole derivatives have also found applications outside of direct biological impacts, such as in corrosion inhibition for metals in acidic environments. The study of such compounds reveals their potential utility in industrial applications, where their chemical properties can be harnessed to protect materials from corrosion, thus extending the lifespan and durability of metal components (Yadav, Sinha, Sarkar, & Tiwari, 2015).

特性

IUPAC Name |

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGANQASDGXBCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)

![2'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2704427.png)

![(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704431.png)

![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)